molecular formula C17H14N4O2 B12174813 N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12174813
M. Wt: 306.32 g/mol
InChI Key: DLYXENAHXNAZNV-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxazole and pyridine rings can be constructed through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with a similar oxazole ring.

Uniqueness

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of indole, oxazole, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14N4O2/c1-9-7-13(15-10(2)21-23-17(15)19-9)16(22)20-12-3-4-14-11(8-12)5-6-18-14/h3-8,18H,1-2H3,(H,20,22)

InChI Key

DLYXENAHXNAZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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